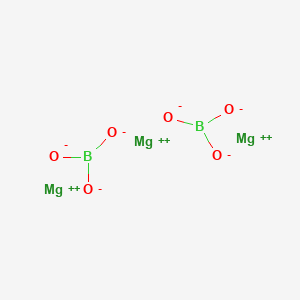
Boron magnesium oxide (B4MgO7)
Cat. No. B8808457
Key on ui cas rn:
13767-68-5
M. Wt: 190.54 g/mol
InChI Key: NFMWFGXCDDYTEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04620947
Procedure details


first adding, under continuous agitation, a sufficient amount of a powdered magnesium oxide or magnesium hydroxide to an aqueous radioactive waste solution containing boric acid, the temperature of the water solution being 55-95 degrees C. to produce a magnesium borate derivative;



Identifiers


|
REACTION_CXSMILES
|
[O-2].[Mg+2:2].[OH-].[Mg+2].[OH-].[B:6]([OH:9])([OH:8])[OH:7]>O>[B:6]([O-:9])([O-:8])[O-:7].[Mg+2:2].[B:6]([O-:9])([O-:8])[O-:7].[Mg+2:2].[Mg+2:2] |f:0.1,2.3.4,7.8.9.10.11|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[O-2].[Mg+2]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Mg+2].[OH-]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
B(O)(O)O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
first adding, under continuous agitation
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
being 55-95 degrees C
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
B([O-])([O-])[O-].[Mg+2].B([O-])([O-])[O-].[Mg+2].[Mg+2]
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
Patent
US04620947
Procedure details


first adding, under continuous agitation, a sufficient amount of a powdered magnesium oxide or magnesium hydroxide to an aqueous radioactive waste solution containing boric acid, the temperature of the water solution being 55-95 degrees C. to produce a magnesium borate derivative;



Identifiers


|
REACTION_CXSMILES
|
[O-2].[Mg+2:2].[OH-].[Mg+2].[OH-].[B:6]([OH:9])([OH:8])[OH:7]>O>[B:6]([O-:9])([O-:8])[O-:7].[Mg+2:2].[B:6]([O-:9])([O-:8])[O-:7].[Mg+2:2].[Mg+2:2] |f:0.1,2.3.4,7.8.9.10.11|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[O-2].[Mg+2]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Mg+2].[OH-]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
B(O)(O)O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
first adding, under continuous agitation
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
being 55-95 degrees C
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
B([O-])([O-])[O-].[Mg+2].B([O-])([O-])[O-].[Mg+2].[Mg+2]
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

